Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of allyl sulfide with 4-phenyl-1,2,3-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with cellular membranes and biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and proteins, disrupting their normal function. This can lead to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolyl functionalized allyl sulfide: Known for its antifungal potential.
Thioamides and 5-arylazothiazoles: Exhibit antimicrobial and anticancer activities.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to its specific structure, which allows it to exhibit a combination of antimicrobial, antifungal, and anticancer activities. Its ability to cross cellular membranes and interact with biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-phenyl-5-prop-2-enylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-2-8-14-11-10(12-13-15-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZUOIGWRURRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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